molecular formula C22H31N3O2 B2583810 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide CAS No. 877631-79-3

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide

Cat. No.: B2583810
CAS No.: 877631-79-3
M. Wt: 369.509
InChI Key: OACCKUMPPNFVMO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and a dimethylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and phenylpiperazine intermediates, followed by their coupling under specific conditions to form the desired compound.

    Preparation of Furan-2-yl Intermediate: This can be synthesized from furan through various functionalization reactions.

    Preparation of Phenylpiperazine Intermediate: This involves the reaction of piperazine with phenyl derivatives.

    Coupling Reaction: The final step involves coupling the furan-2-yl and phenylpiperazine intermediates with 3,3-dimethylbutanamide under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The phenylpiperazine moiety can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the phenylpiperazine moiety can lead to various amine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring may also contribute to the compound’s overall bioactivity by interacting with various enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
  • N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC23H30N4O2
Molecular Weight398.51 g/mol
Structural FeaturesFuran ring, phenylpiperazine moiety

The presence of the furan ring and phenylpiperazine structure is significant as these components are known to interact with various biological targets, potentially leading to diverse pharmacological effects.

Currently, there is no documented mechanism of action specifically for this compound in scientific literature. However, compounds with similar structures have shown interactions with various molecular targets, including:

  • Phosphoinositide 3-kinases (PI3Ks) : Some furan derivatives have been identified as selective inhibitors of PI3Kgamma, which plays a role in inflammatory and autoimmune diseases .
  • Serotonin Receptors : The piperazine moiety is known for its interaction with serotonin receptors, which may suggest potential applications in treating mood disorders or anxiety.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : Utilizing furan derivatives as starting materials.
  • Piperazine Derivation : Incorporating the phenylpiperazine moiety through nucleophilic substitution reactions.
  • Amide Bond Formation : The final step involves forming the amide bond with 3,3-dimethylbutanoyl chloride.

Common reagents used include:

  • Solvents : Dimethyl sulfoxide (DMSO), acetonitrile
  • Catalysts : Palladium or other metal catalysts for hydrogenation steps.

Potential Therapeutic Applications

Given its structural characteristics and the biological activities observed in related compounds, this compound may have potential applications in:

  • Pain Management : Due to its possible anti-inflammatory properties.
  • Mental Health Disorders : As a candidate for further exploration in treating depression or anxiety through serotonin receptor modulation.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-22(2,3)16-21(26)23-17-19(20-10-7-15-27-20)25-13-11-24(12-14-25)18-8-5-4-6-9-18/h4-10,15,19H,11-14,16-17H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACCKUMPPNFVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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